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molecular formula C12H18N2O B1585773 2-Morpholin-4-yl-1-phenylethylamine CAS No. 38060-08-1

2-Morpholin-4-yl-1-phenylethylamine

Cat. No. B1585773
M. Wt: 206.28 g/mol
InChI Key: CLAGARRWBBUZDR-UHFFFAOYSA-N
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Patent
US07704996B2

Procedure details

To a stirred suspension of LAH (6.1 mmol) in THF (25 mL) is added dropwise a solution of 2-amino-1-morpholin-4-yl-2-phenylethanone (670 mmol) in THF (5 mL) at 0° C. The reaction mixture is refluxed for 2 hr, and then the reaction is quenched by the addition of Na2SO4-10H2O at 0° C. After stirring at room temperature for 0.5 h, the resulting mixture is filtered through celite, and the filtrate is concentrated in vacuo to give the title compound, which is directly used for the next reaction without further purification.
Name
Quantity
6.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
670 mmol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][CH:8]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:9]([N:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)=O>C1COCC1>[N:11]1([CH2:9][CH:8]([NH2:7])[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
6.1 mmol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
670 mmol
Type
reactant
Smiles
NC(C(=O)N1CCOCC1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction is quenched by the addition of Na2SO4-10H2O at 0° C
FILTRATION
Type
FILTRATION
Details
the resulting mixture is filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1(CCOCC1)CC(C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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